molecular formula C23H20Cl2O B15167829 2-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole CAS No. 649556-28-5

2-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole

Cat. No.: B15167829
CAS No.: 649556-28-5
M. Wt: 383.3 g/mol
InChI Key: FBAZUQCRAPOASG-UHFFFAOYSA-N
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Description

2-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to a butenyl chain, which is further connected to an anisole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole typically involves the reaction of 4-chlorobenzyl chloride with anisole in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

4-chlorobenzyl chloride+anisoleK2CO3,refluxThis compound\text{4-chlorobenzyl chloride} + \text{anisole} \xrightarrow{\text{K}_2\text{CO}_3, \text{reflux}} \text{this compound} 4-chlorobenzyl chloride+anisoleK2​CO3​,reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the butenyl chain to a single bond.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where the chlorine atoms are replaced by other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of saturated butyl chains

    Substitution: Formation of hydroxyl or amine derivatives

Scientific Research Applications

2-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with similar structural features but different functional groups.

    Bis(4-chlorophenyl) sulfone: Another compound with two 4-chlorophenyl groups but with a sulfone linkage instead of a butenyl chain.

Uniqueness

2-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole is unique due to its combination of a butenyl chain and an anisole moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

649556-28-5

Molecular Formula

C23H20Cl2O

Molecular Weight

383.3 g/mol

IUPAC Name

1-[4,4-bis(4-chlorophenyl)but-3-enyl]-2-methoxybenzene

InChI

InChI=1S/C23H20Cl2O/c1-26-23-8-3-2-5-19(23)6-4-7-22(17-9-13-20(24)14-10-17)18-11-15-21(25)16-12-18/h2-3,5,7-16H,4,6H2,1H3

InChI Key

FBAZUQCRAPOASG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCC=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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